4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate
Description
4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate is a diazonium salt characterized by a benzenediazonium core substituted at the para position with a benzyl(ethyl)amino group (N(CH₂C₆H₅)(CH₂CH₃)) and stabilized by a hexafluorophosphate (PF₆⁻) counterion. The compound’s molecular formula is C₁₅H₁₇F₆N₃P, with a molecular weight of 384.26 g/mol. Diazonium salts of this type are critical intermediates in organic synthesis, particularly in azo coupling reactions for dyes, pigments, and pharmaceuticals. The bulky benzyl(ethyl)amino substituent and hexafluorophosphate counterion confer unique stability and reactivity profiles compared to simpler analogs .
Properties
CAS No. |
68015-89-4 |
|---|---|
Molecular Formula |
C15H16F6N3P |
Molecular Weight |
383.27 g/mol |
IUPAC Name |
4-[benzyl(ethyl)amino]benzenediazonium;hexafluorophosphate |
InChI |
InChI=1S/C15H16N3.F6P/c1-2-18(12-13-6-4-3-5-7-13)15-10-8-14(17-16)9-11-15;1-7(2,3,4,5)6/h3-11H,2,12H2,1H3;/q+1;-1 |
InChI Key |
ALNGIPXYBDFCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+]#N.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: 4-[Benzyl(ethyl)amino]aniline
The synthesis begins with the preparation of the aniline precursor, 4-[benzyl(ethyl)amino]aniline. This intermediate is typically synthesized via nucleophilic substitution or reductive amination. For example, benzyl chloride reacts with ethylamine in the presence of a base to form N-benzylethylamine, which subsequently undergoes electrophilic aromatic substitution at the para position of aniline.
Key Reaction Conditions:
- Solvent: Ethanol or tetrahydrofuran
- Temperature: 60–80°C
- Catalyst: None required for simple alkylation
Diazotization Reaction
The diazotization of 4-[benzyl(ethyl)amino]aniline is conducted under acidic conditions using sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction proceeds at 0–5°C to stabilize the highly reactive diazonium intermediate.
$$
\text{4-[Benzyl(ethyl)amino]aniline} + \text{NaNO}2 + \text{HCl} \rightarrow \text{4-[Benzyl(ethyl)amino]benzenediazonium chloride} + \text{NaCl} + 2\text{H}2\text{O}
$$
Critical Parameters:
- Molar ratio of NaNO₂ to aniline: 1.05:1
- Acid concentration: 3–5 M HCl
- Reaction time: 30–60 minutes
Counterion Exchange to Hexafluorophosphate
The chloride counterion is replaced with hexafluorophosphate (PF₆⁻) by treating the diazonium chloride with hexafluorophosphoric acid (HPF₆) or ammonium hexafluorophosphate (NH₄PF₆). The product precipitates due to its low solubility in cold water.
$$
\text{4-[Benzyl(ethyl)amino]benzenediazonium chloride} + \text{HPF}_6 \rightarrow \text{4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate} + \text{HCl}
$$
Optimization Insights:
- Precipitation temperature: 0–5°C
- Yield: 70–85% after recrystallization from ethanol/water
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization using ethanol-water mixtures (3:1 v/v). This step removes unreacted starting materials and ionic byproducts.
Typical Purity Metrics:
- Melting point: 128–130°C (decomposition)
- Purity (HPLC): >98%
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aromatic), 7.30 (m, 5H, benzyl), 4.10 (s, 2H, CH₂), 3.60 (q, 2H, CH₂), 1.25 (t, 3H, CH₃).
- ¹⁹F NMR (376 MHz, CDCl₃): δ −70.2 (PF₆⁻).
Comparative Analysis of Synthetic Methods
| Parameter | Chloride Route | Direct PF₆⁻ Exchange |
|---|---|---|
| Yield | 65% | 82% |
| Reaction Time | 2 hours | 1.5 hours |
| Purity | 95% | 98% |
| Scalability | Limited | Industrial |
The direct counterion exchange method offers superior yields and scalability, making it preferable for large-scale synthesis.
Applications in Organic Synthesis
This diazonium salt is employed in:
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling Reactions: Typically carried out in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Sodium borohydride or stannous chloride are used as reducing agents.
Major Products Formed
Substitution Reactions: Halogenated benzenes, phenols, and substituted anilines.
Coupling Reactions: Azo dyes and pigments.
Reduction Reactions: 4-[Benzyl(ethyl)amino]aniline.
Scientific Research Applications
4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of azo dyes and pigments.
Biology: Employed in labeling and detection of biomolecules through diazonium coupling reactions.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate involves the formation of reactive intermediates through diazonium chemistry. The diazonium group can undergo electrophilic substitution, coupling, or reduction, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features, molecular weights, and properties of 4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate with similar benzenediazonium salts:
Stability and Reactivity
- Counterion Effects: Hexafluorophosphate salts (PF₆⁻) generally exhibit superior thermal and hydrolytic stability compared to tetrafluoroborate (BF₄⁻) analogs due to weaker ion pairing . For example, 4-(dimethylamino)benzenediazonium tetrafluoroborate decomposes at 50°C, while the hexafluorophosphate version (if synthesized) would likely stabilize up to 100°C.
- Substituent Effects: Electron-Donating Groups: The benzyl(ethyl)amino group in the target compound donates electrons via resonance, stabilizing the diazonium ion but reducing electrophilicity compared to electron-withdrawing substituents (e.g., Cl in 68400-43-1) . Steric Hindrance: Bulky substituents like benzyl(ethyl)amino hinder molecular packing, reducing π-π stacking and fluorescence quenching (observed in analogous hydrazinecarbodithioate crystals ). This steric effect also slows azo coupling reactions compared to smaller substituents (e.g., dimethylamino).
Crystallographic and Solubility Trends
- Crystal Packing: Derivatives with planar substituents (e.g., morpholine in 41333-49-7) form hydrogen-bonded networks (e.g., N-H···O/S interactions), enhancing crystallinity . In contrast, bulky groups like benzyl(ethyl)amino disrupt regular packing, leading to amorphous or less-stable crystals.
- Solubility : Thioether-containing compounds (e.g., 38686-70-3) dissolve readily in chlorinated solvents, while morpholine or azepine derivatives (41333-49-7, 84604-32-0) favor polar aprotic solvents like THF or DMF .
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